4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropylpyrimidine moiety, a piperazine ring, and a pyrrolidine ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle regulation, thereby exerting anti-proliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
- **2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of structural features, including the cyclopropylpyrimidine moiety and the presence of both piperazine and pyrrolidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7/c1-15-23-19(25-6-2-3-7-25)13-20(24-15)27-10-8-26(9-11-27)18-12-17(16-4-5-16)21-14-22-18/h12-14,16H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNASOZHFMJRFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)N5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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